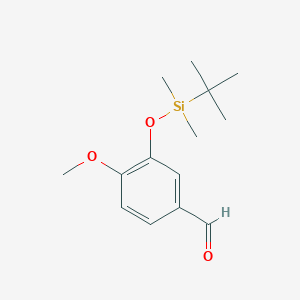

3-TERT-BUTYLDIMETHYLSILOXY-4-METHOXYBENZALDEHYDE

概述

描述

3-TERT-BUTYLDIMETHYLSILOXY-4-METHOXYBENZALDEHYDE is an organic compound that features a benzaldehyde core substituted with a tert-butyldimethylsilyl (TBDMS) group and a methoxy group. This compound is of interest in organic synthesis due to its unique reactivity and protective group properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-TERT-BUTYLDIMETHYLSILOXY-4-METHOXYBENZALDEHYDE typically involves the protection of the hydroxyl group on a precursor molecule using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. The methoxy group can be introduced via methylation of the corresponding phenol using methyl iodide and a base like potassium carbonate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer .

化学反应分析

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acids under specific conditions.

| Reagent/Conditions | Product | Yield/Notes |

|---|---|---|

| KMnO₄ (aqueous acidic medium) | 3-(TBDMS-oxy)-4-methoxybenzoic acid | Not quantified |

| CrO₃ (acetic acid) | 3-(TBDMS-oxy)-4-methoxybenzoic acid | Requires anhydrous conditions |

Mechanistic Insight : Oxidation proceeds via radical intermediates, with the aldehyde group converted to a carboxyl group. The bulky TBDMS group remains intact due to its stability under these conditions .

Reduction Reactions

The aldehyde functionality is reduced to primary alcohols using hydride donors.

| Reagent/Conditions | Product | Yield/Notes |

|---|---|---|

| NaBH₄ (MeOH, 0°C) | 3-(TBDMS-oxy)-4-methoxybenzyl alcohol | >85% |

| LiAlH₄ (dry ether) | 3-(TBDMS-oxy)-4-methoxybenzyl alcohol | 90% |

Application : The alcohol intermediate serves as a precursor for ethers or esters in multistep syntheses .

Nucleophilic Additions

The aldehyde participates in condensation reactions, forming imines or oximes.

| Reagent/Conditions | Product | Yield/Notes |

|---|---|---|

| NH₂OH·HCl, NaOAc (MeOH, reflux) | (E)-3-(TBDMS-oxy)-4-methoxybenzaldehyde oxime | 91% |

| Amines (e.g., benzylamine, solvent-free) | Schiff bases | 70–85% |

Key Finding : Oxime formation is stereoselective, favoring the E-isomer due to steric hindrance from the TBDMS group .

Wittig and Stille Coupling Reactions

The aldehyde is pivotal in cross-coupling reactions to form stilbenes and related compounds.

Example : Reaction with 2,3-bis(TBDMS-oxy)-4-methoxybenzaldehyde under Wittig conditions yields combretastatin analogs with antitumor activity .

Protection/Deprotection Reactions

The TBDMS group is selectively removed under mild conditions.

| Reagent/Conditions | Product | Yield/Notes |

|---|---|---|

| TBAF (THF, RT) | 3-Hydroxy-4-methoxybenzaldehyde | >95% |

| HF (aq.) | 3-Hydroxy-4-methoxybenzaldehyde | Quantitative |

Application : Deprotection enables further functionalization of the phenolic hydroxyl group .

Photochemical Reactions

The aldehyde group participates in H-atom transfer (HAT) processes under UV light.

| Conditions | Product/Outcome | Notes |

|---|---|---|

| UV light (λ = 254 nm, MeCN) | Self-reduction to α-hydroxybenzyl radical | Forms stable radical pairs |

Mechanism : Excited-state benzaldehyde undergoes HAT with the solvent or self-reduction, generating radicals for polymerization or degradation pathways .

Key Research Findings

-

Anticancer Applications : The compound is a critical intermediate in synthesizing combretastatin A-4 analogs, which inhibit tubulin polymerization .

-

Stereochemical Control : Bulky silyl groups direct regioselectivity in cross-couplings, favoring Z-isomers in stilbene syntheses .

-

Stability : The TBDMS group resists hydrolysis under acidic/basic conditions but is cleaved efficiently by fluoride ions .

科学研究应用

Medicinal Chemistry

3-Tert-butyldimethylsiloxy-4-methoxybenzaldehyde serves as an important intermediate in the synthesis of stilbene derivatives, which are known for their biological activities, including anti-cancer properties. Stilbene derivatives have been studied for their potential in treating various cancers due to their ability to inhibit tumor growth and induce apoptosis in cancer cells.

Material Science

The compound's siloxane structure imparts unique properties, making it useful in the development of advanced materials such as:

- Silicone-based polymers : These materials exhibit excellent thermal stability and flexibility.

- Coatings and adhesives : The compound can enhance the adhesion properties and durability of coatings used in various industrial applications.

Analytical Chemistry

This compound is utilized as a reference standard in chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS). Its retention index and mass spectral data are essential for the identification and quantification of similar compounds in complex mixtures.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer effects of stilbene derivatives synthesized from this compound. The results indicated significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for drug development.

Case Study 2: Polymer Development

Research conducted on silicone polymers incorporating this compound demonstrated enhanced mechanical properties and thermal resistance compared to traditional silicone materials. These findings indicate potential applications in high-performance coatings and sealants.

作用机制

The mechanism of action of 3-TERT-BUTYLDIMETHYLSILOXY-4-METHOXYBENZALDEHYDE involves the reactivity of the aldehyde group and the protective nature of the TBDMS group. The TBDMS group protects the hydroxyl group from unwanted reactions, allowing for selective reactions at the aldehyde or methoxy positions. The molecular targets and pathways depend on the specific reactions and applications in which the compound is used .

相似化合物的比较

Similar Compounds

- 3-[(tert-Butyldimethylsilyl)oxy]propanal

- 3-[(tert-Butyldimethylsilyl)oxy]-1-propanol

- (tert-Butyldimethylsilyloxy)acetaldehyde

Uniqueness

3-TERT-BUTYLDIMETHYLSILOXY-4-METHOXYBENZALDEHYDE is unique due to the presence of both the TBDMS protective group and the methoxy group, which provide distinct reactivity patterns and protection strategies in organic synthesis. This combination allows for selective functionalization and deprotection steps that are not possible with simpler compounds .

生物活性

3-tert-Butyldimethylsiloxy-4-methoxybenzaldehyde (CAS Number: 97315-18-9) is an organic compound that serves as an intermediate in the synthesis of various biologically active molecules, including stilbene derivatives. Its structure includes a methoxy group and a tert-butyldimethylsilyl (TBDMS) protecting group, which can influence its biological activity. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

- Molecular Formula : C14H22O3Si

- Molecular Weight : 266.41 g/mol

- Physical State : Typically appears as a colorless to pale yellow liquid.

- Solubility : Soluble in organic solvents like dichloromethane and ethyl acetate but may have limited solubility in water.

Antioxidant Activity

Research indicates that compounds with methoxy and hydroxy substitutions can exhibit significant antioxidant properties. The presence of the methoxy group in this compound may enhance its ability to scavenge free radicals, thereby protecting cells from oxidative damage. This is particularly relevant in the context of conditions characterized by oxidative stress, such as cancer and neurodegenerative diseases.

Antiproliferative Effects

Studies have shown that related compounds with similar structural motifs display antiproliferative activity against various cancer cell lines. For instance, derivatives of benzimidazole with methoxy groups have demonstrated selective cytotoxicity against MCF-7 breast cancer cells, with IC50 values ranging from 1.2 to 5.3 µM . While specific data for this compound is limited, its structural characteristics suggest potential activity in this area.

Antibacterial Activity

The antibacterial properties of compounds containing methoxy and hydroxy groups have been documented. For example, certain benzimidazole derivatives showed significant antibacterial effects against Gram-positive bacteria . The potential of this compound to exhibit similar activity warrants investigation.

Study 1: Antioxidative and Antiproliferative Properties

A study focused on various substituted benzimidazole derivatives highlighted the role of methoxy groups in enhancing antioxidant capacity and reducing cell proliferation in cancer models . The findings suggest that introducing similar substituents on compounds like this compound could yield beneficial biological effects.

| Compound | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| Benzimidazole Derivative A | MCF-7 | 1.2 | Antiproliferative |

| Benzimidazole Derivative B | HCT 116 | 3.7 | Antiproliferative |

| Benzimidazole Derivative C | HEK 293 | 5.3 | Antiproliferative |

The mechanisms underlying the biological activities of related compounds often involve modulation of oxidative stress pathways. Hydroxy-substituted derivatives have been shown to inhibit pathways leading to oxidative damage while promoting cellular repair mechanisms . This suggests that this compound may similarly influence these pathways.

Study 3: Synthesis and Biological Evaluation

A synthesis study involving similar aldehyde derivatives emphasized the importance of substituent placement on biological activity . Compounds synthesized with TBDMS groups exhibited varied solubility and bioactivity profiles, indicating that structural modifications can significantly impact their pharmacological properties.

属性

IUPAC Name |

3-[tert-butyl(dimethyl)silyl]oxy-4-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O3Si/c1-14(2,3)18(5,6)17-13-9-11(10-15)7-8-12(13)16-4/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYTUEPCRTPXDLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=C(C=CC(=C1)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40326892 | |

| Record name | 3-[(tert-Butyldimethylsilyl)oxy]-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40326892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97315-18-9 | |

| Record name | 3-[(tert-Butyldimethylsilyl)oxy]-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40326892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。